molecular formula C17H26O5 B12098087 Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)-

Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)-

Cat. No.: B12098087
M. Wt: 310.4 g/mol
InChI Key: SZXUFLXBJGFODO-AWEZNQCLSA-N
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Description

Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)- is a complex organic compound with a unique structure that includes a benzene ring, a propanoic acid group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)- typically involves multiple steps, starting with the preparation of the benzene ring and the subsequent addition of the propanoic acid group. The methoxy groups are introduced through specific reactions that involve methoxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of industrial reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound.

Scientific Research Applications

Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)- involves its interaction with specific molecular targets and pathways. The methoxy groups and the propanoic acid moiety play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid derivatives with different substituents.
  • Compounds with similar methoxy and propanoic acid groups but different structural configurations.

Uniqueness

The uniqueness of Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides an overview of Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-alpha-(1-methylethyl)-, (alphaS)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

IUPAC Name

(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid

InChI

InChI=1S/C17H26O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,11-12,14H,5,8-10H2,1-4H3,(H,18,19)/t14-/m0/s1

InChI Key

SZXUFLXBJGFODO-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O

Origin of Product

United States

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